molecular formula C29H44O10 B14455934 Butanoic acid, 2-methyl-, (1R,2S,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-((acetyloxy)methyl)-5-((2S,3aR,6aS)-hexahydrofuro(2,3-b)furan-2-yl)octahydro-2-hydroxy-5,6-dimethylspiro(naphthalene-1(2H),2'-oxiran)-4-yl ester, (2S)- CAS No. 72160-84-0

Butanoic acid, 2-methyl-, (1R,2S,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-((acetyloxy)methyl)-5-((2S,3aR,6aS)-hexahydrofuro(2,3-b)furan-2-yl)octahydro-2-hydroxy-5,6-dimethylspiro(naphthalene-1(2H),2'-oxiran)-4-yl ester, (2S)-

Cat. No.: B14455934
CAS No.: 72160-84-0
M. Wt: 552.7 g/mol
InChI Key: YKWBDFBNTYGFFZ-JBXMTNKTSA-N
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Description

Butanoic acid, 2-methyl-, (1R,2S,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-((acetyloxy)methyl)-5-((2S,3aR,6aS)-hexahydrofuro(2,3-b)furan-2-yl)octahydro-2-hydroxy-5,6-dimethylspiro(naphthalene-1(2H),2’-oxiran)-4-yl ester, (2S)- is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and intricate molecular architecture, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the butanoic acid derivative, followed by the introduction of various functional groups and chiral centers. Common synthetic routes may include:

  • Esterification reactions to introduce ester groups.
  • Oxidation and reduction reactions to achieve the desired oxidation states.
  • Use of protecting groups to control the reactivity of specific functional groups during the synthesis.

Industrial Production Methods

Industrial production of such complex compounds often requires advanced techniques such as:

  • Catalytic processes to enhance reaction efficiency.
  • Use of high-pressure and high-temperature conditions to drive reactions to completion.
  • Purification methods like chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield ketones or aldehydes.
  • Reduction may yield alcohols.
  • Substitution may yield halogenated derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid derivatives: Compounds with similar butanoic acid backbones but different functional groups.

    Spiro compounds: Compounds with similar spiro structures but different substituents.

    Furan derivatives: Compounds with similar furan rings but different side chains.

Uniqueness

This compound is unique due to its specific combination of functional groups, chiral centers, and molecular architecture, which confer distinct chemical and biological properties.

Properties

CAS No.

72160-84-0

Molecular Formula

C29H44O10

Molecular Weight

552.7 g/mol

IUPAC Name

[(1R,4R,4aR,5S,7R,8S,8aR)-8-[(3aR,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-5-acetyloxy-4a-(acetyloxymethyl)-3-hydroxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C29H44O10/c1-7-15(2)25(33)38-20-12-21(32)29(14-36-29)28(13-35-17(4)30)23(37-18(5)31)10-16(3)27(6,24(20)28)22-11-19-8-9-34-26(19)39-22/h15-16,19-24,26,32H,7-14H2,1-6H3/t15-,16+,19+,20+,21?,22?,23-,24+,26-,27+,28+,29+/m0/s1

InChI Key

YKWBDFBNTYGFFZ-JBXMTNKTSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@@H]1CC([C@]2(CO2)[C@]3([C@H]1[C@@]([C@@H](C[C@@H]3OC(=O)C)C)(C)C4C[C@H]5CCO[C@H]5O4)COC(=O)C)O

Canonical SMILES

CCC(C)C(=O)OC1CC(C2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)C4CC5CCOC5O4)COC(=O)C)O

Origin of Product

United States

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